2H-Pyran, tetrahydro-4-methyl-2-phenyl-, (2R,4S)-rel-

Description

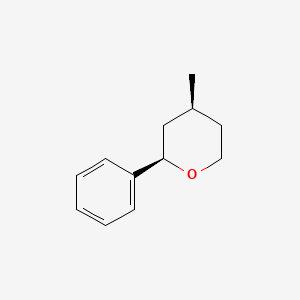

The compound 2H-pyran, tetrahydro-4-methyl-2-phenyl-, (2R,4S)-rel- (CAS 149713-23-5) is a six-membered heterocyclic structure with a phenyl group at position 2, a methyl group at position 4, and a saturated pyran ring (tetrahydro-2H-pyran backbone). Its relative stereochemistry, (2R,4S), influences its physicochemical and biological properties. This compound is used in fragrance formulations due to its stability and aromatic profile . Key spectroscopic data include distinct aromatic proton signals (δ ~7.0–7.5 ppm in $^1$H NMR) and a molecular weight of 190.24 g/mol (C${12}$H${14}$O$_2$) .

Properties

CAS No. |

149713-23-5 |

|---|---|

Molecular Formula |

C12H16O |

Molecular Weight |

176.25 g/mol |

IUPAC Name |

(2R,4S)-4-methyl-2-phenyloxane |

InChI |

InChI=1S/C12H16O/c1-10-7-8-13-12(9-10)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t10-,12+/m0/s1 |

InChI Key |

GDAVABNCFOTAOD-CMPLNLGQSA-N |

Isomeric SMILES |

C[C@H]1CCO[C@H](C1)C2=CC=CC=C2 |

Canonical SMILES |

CC1CCOC(C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthesis Overview

The primary methods for synthesizing tetrahydro-4-methyl-2-phenyl-2H-pyran include:

Prins Cyclization

One of the most common methods for synthesizing tetrahydro-4-methyl-2-phenyl-2H-pyran is through the Prins cyclization reaction.

Procedure:

Starting Materials: Benzaldehyde dimethyl acetal and silane are typically used as starting materials.

Catalysis: The reaction is carried out under acidic conditions, which facilitates the cyclization process.

Reaction Conditions: The reaction may be optimized using continuous flow reactors to enhance yield and purity.

This method is advantageous due to its relatively straightforward procedure and high yield of the desired product.

Hydrogenation Reactions

Hydrogenation can also be employed to prepare tetrahydro-4-methyl-2-phenyl-2H-pyran from precursors such as 5,6-dihydro-4-methyl-2-phenyl-2H-pyran.

Procedure:

Setup: A mixture of the precursor and a solvent (e.g., ethyl alcohol) is placed in an autoclave.

Catalyst: A palladium catalyst (10% Pd on charcoal) is introduced to facilitate the hydrogenation process.

Outcome: The reaction yields pure tetrahydro-4-methyl-2-phenyl-2H-pyran with minimal side products.

Alternative Synthetic Routes

Other synthetic pathways may involve different reagents or conditions but generally follow similar principles of cyclization or hydrogenation.

Analytical Techniques

Chromatographic Separation

To separate the isomers produced during synthesis, chromatographic techniques are employed:

Gas Chromatography: This method allows for the separation of cis and trans isomers based on retention time.

- Cis isomer retention time: 27.685 min

- Trans isomer retention time: 28.475 min

Characterization Techniques

Characterization of the synthesized compound can be performed using:

This technique provides insights into the structural integrity and purity of the synthesized compound.

Summary of Preparation Methods

| Method | Key Steps | Yield | Notes |

|---|---|---|---|

| Prins Cyclization | Benzaldehyde dimethyl acetal + silane + acid | High | Efficient for large-scale synthesis |

| Hydrogenation | Precursor + solvent + Pd catalyst | High | Simple setup |

| Alternative Routes | Varies based on reagents and conditions | Variable | Less commonly used |

Chemical Reactions Analysis

Types of Reactions

2H-Pyran, tetrahydro-4-methyl-2-phenyl-, (2R,4S)-rel- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The phenyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Applications in Perfumery

The primary application of tetrahydro-4-methyl-2-phenyl-2H-pyran is in the fragrance industry. Its pleasant odor profile combines floral and green notes, making it suitable for various perfuming compositions.

Key Uses:

- Perfume Composition: Used in perfumes, soaps, shampoos, and other cosmetic products to enhance fragrance profiles.

- Concentration Ranges: Typically employed at concentrations ranging from 0.1% to 10% by weight, depending on the product type and desired olfactory effect .

Case Study:

A study demonstrated that when 160 parts by weight of tetrahydro-4-methyl-2-phenyl-2H-pyran were added to a base perfuming composition, it significantly enhanced the fragrance's complexity and strength, imparting a fresh, green odor with rosy characteristics .

Applications in Organic Chemistry

Tetrahydro-4-methyl-2-phenyl-2H-pyran serves as an important solvent in various organic reactions due to its hydrophobic nature.

Common Reactions:

- Radical Reactions: Facilitates radical reactions due to its solvent properties.

- Grignard Reactions: Acts as a solvent for Grignard reagents.

- Esterification Processes: Used in esterification reactions to produce esters from acids and alcohols.

Pharmacological Research

Recent studies have highlighted the anti-proliferative activities of pyran derivatives, including tetrahydro-4-methyl-2-phenyl-2H-pyran. Research indicates that these compounds exhibit cytotoxic effects against various cancer cell lines.

Potential Therapeutic Applications:

- Cytotoxicity Studies: Multi-component reactions involving derivatives of this compound have shown promising results in inhibiting cancer cell growth.

- Mechanism of Action: The mechanism involves interaction with specific molecular targets, modulating enzyme or receptor activities leading to physiological effects .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Perfumery | Enhances fragrance profiles; used in cosmetics at 0.1%-10% concentrations. |

| Organic Chemistry | Acts as a solvent for radical reactions and Grignard reactions. |

| Pharmacology | Exhibits anti-proliferative activities; potential therapeutic applications against cancer cell lines. |

Mechanism of Action

The mechanism of action of 2H-Pyran, tetrahydro-4-methyl-2-phenyl-, (2R,4S)-rel- involves its interaction with specific molecular targets and pathways. The compound’s unique stereochemistry allows it to bind selectively to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

Key Observations :

- Steric Effects : The phenyl group in the target compound enhances steric hindrance compared to aliphatic substituents in cis-Rose oxide, reducing volatility but increasing thermal stability .

- Synthetic Routes : Compound 72 and 73 are synthesized via copper(II)–bisphosphine-catalyzed oligomerization, while cis-Rose oxide is derived from terpene precursors .

Lactone Derivatives (2H-Pyran-2-ones)

Key Observations :

- Reactivity : The lactone ring in 2H-pyran-2-ones introduces a reactive carbonyl group, enabling nucleophilic addition reactions, unlike the ether oxygen in the target compound .

- Spectroscopy : Lactones exhibit strong IR absorption at ~1700 cm$^{-1}$ (C=O stretch) and distinct $^13$C NMR signals for the carbonyl carbon .

Stereoisomers and Diastereomers

The (2R,4S)-rel- configuration of the target compound is critical for its binding affinity in biological systems. For example, in fidarestat isomers (), the (2R,4S) isomer shows a 2.3 kcal/mol lower free energy of binding to ALR2 than the (2S,4S) isomer, highlighting the role of stereochemistry in molecular recognition .

Physicochemical and Spectroscopic Comparison

Molecular Weight and Solubility

Biological Activity

2H-Pyran, tetrahydro-4-methyl-2-phenyl-, (2R,4S)-rel- is an organic compound that has garnered attention for its diverse biological activities and applications, particularly in the fragrance industry. This article delves into its biological properties, safety profile, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of tetrahydro-4-methyl-2-phenyl-2H-pyran is . It features a tetrahydropyran ring with methyl and phenyl substituents, contributing to its unique olfactory characteristics. The compound exists in two isomeric forms: cis and trans, each exhibiting distinct odor profiles.

| Isomer | Retention Time (min) | Odor Characteristics |

|---|---|---|

| Cis | 27.685 | Green, rose oxide-like |

| Trans | 28.475 | Weaker, green, minty with floral undertones |

1. Safety Profile

Research indicates that tetrahydro-4-methyl-2-phenyl-2H-pyran exhibits low toxicity and does not demonstrate genotoxic effects. Studies have shown that it does not adversely react with skin proteins, suggesting a favorable safety profile for use in consumer products such as perfumes and cosmetics . However, it may cause skin irritation or allergic reactions in some individuals .

2. Perfuming Applications

The compound is primarily used as a perfuming ingredient due to its pleasant olfactory properties. It imparts a fresh, rosy scent reminiscent of rose oxide while enhancing the aromatic-herbaceous and fruity notes in fragrance formulations. Its ability to blend well with other fragrance components makes it valuable in creating complex scent profiles .

3. Psychological Effects

The olfactory properties of tetrahydro-4-methyl-2-phenyl-2H-pyran may also contribute to mood enhancement due to the psychological effects associated with pleasant scents. This aspect highlights its potential utility beyond mere fragrance applications.

Study on Olfactory Properties

A study published in the Journal of Organic Chemistry detailed the synthesis and olfactory evaluation of tetrahydro-4-methyl-2-phenyl-2H-pyran. The research confirmed that the cis isomer exhibited a powerful green rose oxide note, while the trans isomer had a significantly weaker odor profile . This distinction is crucial for perfumers seeking specific scent characteristics.

Safety Assessment by RIFM

The Research Institute for Fragrance Materials (RIFM) conducted a safety assessment of tetrahydro-4-methyl-2-phenyl-2H-pyran, concluding that it poses minimal risks when used within recommended concentrations in fragrance formulations. The assessment emphasized the importance of adhering to safety guidelines to mitigate potential allergic reactions .

Q & A

Q. Basic

- ¹H NMR : Identify substituents via coupling constants (e.g., axial/equatorial protons: J = 10–12 Hz for axial-equatorial coupling in the pyran ring) .

- 13C NMR : Methyl groups at C4 appear at δ 20–22 ppm, while the phenyl ring carbons resonate at δ 125–140 ppm .

- MS : Electron ionization (EI-MS) typically shows fragment ions at m/z 91 (tropylium ion, C₇H₇⁺) and m/z 105 (benzoyl fragment) .

Advanced

For diastereomers, NOESY/ROESY can confirm spatial proximity of methyl (C4) and phenyl (C2) groups. High-resolution MS (HRMS) with CI (chemical ionization) improves mass accuracy (<5 ppm error) for molecular formula validation. Compare experimental vs. computed IR spectra (e.g., DFT at B3LYP/6-31G* level) to verify substituent orientation .

What challenges arise in achieving enantiomeric purity, and how can they be addressed methodologically?

Advanced

Racemization at C2/C4 occurs under acidic conditions due to ring-opening. Mitigate this by:

- Using non-polar solvents (hexane/toluene) to stabilize the transition state.

- Employing asymmetric organocatalysts (e.g., proline derivatives) for kinetic resolution.

- Monitoring ee via chiral GC-MS (e.g., β-cyclodextrin columns) .

What mechanistic insights govern the Prins cyclization for this compound?

Advanced

The reaction proceeds via oxocarbenium ion intermediates. Key steps:

Acid-catalyzed formation of benzaldehyde dimethyl acetal.

Silane-mediated hydride transfer to generate a carbocation at C3.

Cyclization via chair-like transition state, favoring equatorial phenyl group placement . Computational studies (e.g., DFT) reveal steric hindrance from the C4 methyl group lowers activation energy by ~5 kcal/mol compared to unsubstituted analogs .

How can researchers validate preliminary reports of anti-inflammatory activity in this compound?

Q. Basic

- In vitro assays : Test COX-1/COX-2 inhibition (IC₅₀) using ELISA kits.

- Cell models : Use LPS-induced RAW 264.7 macrophages to measure TNF-α suppression (dose range: 10–100 µM) .

Q. Advanced

- Molecular docking : Screen against COX-2 (PDB ID: 5KIR) to identify binding motifs (e.g., phenyl ring interactions with Tyr385).

- Metabolite profiling : LC-MS/MS to detect phase I/II metabolites and assess bioavailability .

How do contradictory spectral data from different sources impact structural assignments?

Advanced

Discrepancies in reported ¹³C NMR shifts (e.g., C4 methyl at δ 20 vs. 22 ppm) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or pH. Validate via:

- Cross-referencing multiple databases (PubChem, NIST).

- Variable-temperature NMR to detect conformational exchange broadening .

What purification strategies maximize yield and purity for lab-scale synthesis?

Q. Basic

- Flash chromatography : Use silica gel (230–400 mesh) with hexane/EtOAc (8:2) for baseline separation (Rf = 0.3–0.4).

- Recrystallization : Ethanol/water (7:3) yields crystals with >95% purity .

Q. Advanced

- Simulated moving bed (SMB) chromatography for continuous separation.

- Crystallography-guided solvent selection : X-ray structures reveal preferential hydrogen bonding with ethyl acetate, improving crystal habit .

What pharmacological limitations must be addressed before clinical trials?

Q. Advanced

- Toxicity : Acute oral toxicity (LD₅₀ > 2000 mg/kg in rats) and skin irritation (OECD 404) require validation.

- ADME : Poor aqueous solubility (logP = 2.8) necessitates prodrug derivatization (e.g., phosphate esters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.